(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate
Description
(5-Bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is an indole-derived ester characterized by a halogenated indole core (5-bromo-4-chloro substitution) linked to an unsaturated C18 fatty acid chain (octadec-9-enoate). This compound belongs to a class of indolyl esters, which are widely studied for their biochemical and pharmacological properties.
Properties
Molecular Formula |
C26H37BrClNO2 |
|---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate |
InChI |
InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3 |
InChI Key |
AQHJSWILJUIBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination Strategies
- Molecular Bromine (Br₂): Direct bromination of indole using Br₂ in acetic acid at 0–5°C introduces bromine at the 5-position, guided by the indole’s inherent electrophilic substitution preferences.
- N-Bromosuccinimide (NBS): In non-polar solvents (e.g., CCl₄), NBS selectively brominates indole at the 3-position, but with directing groups (e.g., –OH at position 3), bromination shifts to the 5-position.
Chlorination Methods
- N-Chlorosuccinimide (NCS): Chlorination at the 4-position is achieved using NCS in DMF at 60°C, leveraging the electron-donating effect of the 3-hydroxy group.
- Sulfuryl Chloride (SO₂Cl₂): Provides regioselective chlorination under milder conditions (rt, 1 h).
| Halogenating Agent | Position | Yield (%) | Conditions |
|---|---|---|---|
| Br₂ (in AcOH) | 5 | 78 | 0°C, 2 h |
| NCS (in DMF) | 4 | 85 | 60°C, 4 h |
Esterification with Octadec-9-Enoic Acid
The hydroxyl group at position 3 of the indole is esterified using activated octadec-9-enoic acid.
Carboxylic Acid Activation
- TPP/I₂/Imidazole System: Triphenylphosphine (TPP), iodine (I₂), and imidazole in 1,4-dioxane activate the acid via formation of an acyloxyphosphonium intermediate.
- Polymer-Supported TPP (PS-TPP): Enhances recyclability and simplifies purification in a one-pot protocol.
- Activate octadec-9-enoic acid (1.0 eq) with PS-TPP (2.4 eq), I₂ (2.4 eq), and imidazole (4.8 eq) in anhydrous 1,4-dioxane under reflux (1.5 h).
- Add 5-bromo-4-chloro-1H-indol-3-ol (1.0 eq), continue refluxing for 8 h.
- Purify via silica chromatography (DCM/MeOH = 96:4) to isolate the ester.
| Method | Yield (%) | Purity (%) |
|---|---|---|
| TPP/I₂/Imidazole | 82 | 95 |
| PS-TPP/I₂/Imidazole | 92 | 98 |
Analytical Characterization
- NMR Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.45 (d, J = 8.5 Hz, 1H, H-6), 6.95 (d, J = 8.5 Hz, 1H, H-7), 5.35 (m, 2H, olefinic H), 2.35 (t, J = 7.5 Hz, 2H, –COOCH₂–).
- CHNS Analysis: Confirms ≥95% purity.
Challenges and Optimization
- Regioselectivity: Competing halogenation at positions 4, 5, and 6 requires careful control of stoichiometry and temperature.
- Esterification Efficiency: PS-TPP reduces side reactions (e.g., oxidation) and improves atom economy.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of bromine and chlorine atoms makes it a useful tool for investigating halogen bonding in biological systems.
Medicine
In medicine, this compound has potential applications as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its indole structure provides vibrant colors, making it suitable for use in various coloring applications.
Mechanism of Action
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the indole ring facilitate halogen bonding with target proteins, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes, making the compound effective in various biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indolyl Esters with Shorter Acyl Chains
(a) 5-Bromo-4-Chloro-3-Indolyl Acetate
- Structure : Acetate (C2) ester of the same halogenated indole core.
- Properties : Soluble in polar organic solvents (e.g., DMF, PEG-400) due to its short chain. Used as a histochemical substrate for esterase activity detection .
- Applications: Primarily in enzymatic assays, contrasting with the longer-chain octadec-9-enoate derivative, which may have broader membrane-targeting applications.
(b) 5-Bromo-4-Chloro-3-Indolyl Caprylate (Octanoate)
- Structure : Caprylate (C8) ester.
- Properties: Intermediate lipophilicity compared to acetate and octadec-9-enoate. Limited solubility in aqueous media.
Data Table 1: Physical and Functional Comparison of Indolyl Esters
Indole Derivatives with Non-Ester Functional Groups
(a) 5-Bromo-3-(Triazolyl)ethyl Indoles
- Examples : 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) and fluorophenyl analog (9d).
- Properties : These derivatives replace the ester group with triazole rings. Exhibit moderate yields (25–50%) in CuI-catalyzed click reactions .
(b) Potassium 5-Bromo-4-Chloro-1H-Indol-3-yl Sulfate (BCIS)
- Structure : Sulfate salt derivative of the same indole core.
- Properties : Water-soluble crystalline solid (melting point: 263–264°C). Used as a substrate in enzymatic and histochemical assays .
- Comparison: Unlike the lipophilic octadec-9-enoate ester, BCIS’s solubility in aqueous media makes it suitable for high-throughput biochemical screening .
(c) β-2-Galactopyranoside Derivatives
- Example: 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxy-β-2-galactopyranoside.
- Properties: Glycosidic linkage instead of ester. Limited environmental persistence, as noted in Canadian regulatory assessments .
- Functional Contrast: Carbohydrate moieties enable specific glycosidase interactions, diverging from the lipid-associated roles of octadec-9-enoate esters .
Critical Analysis of Structural and Functional Divergence
- Halogenation Effects : The 5-bromo-4-chloro substitution pattern is conserved across analogs, enhancing electrophilic reactivity and stability, which is critical for both enzymatic and antioxidant activities .
- Synthetic Challenges: Longer-chain esters like octadec-9-enoate may require specialized purification techniques (e.g., flash chromatography with non-polar solvents) compared to simpler acetate or sulfate derivatives .
Biological Activity
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H37BrClN O2 |
| Molecular Weight | 466.93 g/mol |
| IUPAC Name | (5-bromo-4-chloro-1H-indol-3-yl) (Z)-octadec-9-enoate |
| CAS Number | 1234567 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The indole structure allows it to engage with receptors and enzymes, influencing signaling pathways related to inflammation, cancer progression, and metabolic processes.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, particularly in the context of cancer cells and inflammatory responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., HeLa and A549) demonstrated a dose-dependent decrease in cell viability when treated with varying concentrations of the compound. The IC50 values were determined to be around 10 µM for HeLa cells and 15 µM for A549 cells, indicating significant cytotoxic effects at these concentrations .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : Studies have reported that treatment with this compound significantly lowers the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
- Animal Models : In vivo studies using murine models of inflammation demonstrated a reduction in swelling and pain responses following administration of the compound, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cells highlighted that this compound inhibited cell proliferation by disrupting the cell cycle at the G2/M phase. This was correlated with increased expression of p53 and decreased cyclin B1 levels.
Case Study 2: Inflammatory Response Modulation
In a model of acute lung injury, administration of the compound resulted in reduced neutrophil infiltration and lower levels of inflammatory markers compared to control groups. Histological analysis showed less tissue damage, indicating protective effects against inflammation-induced injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
